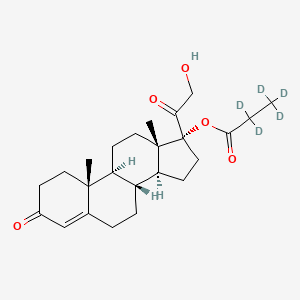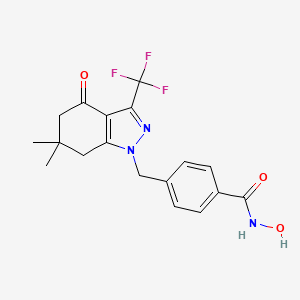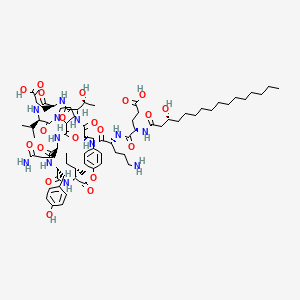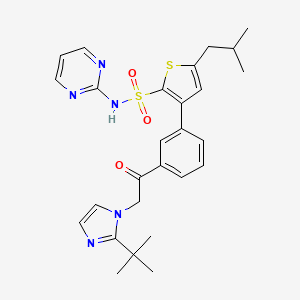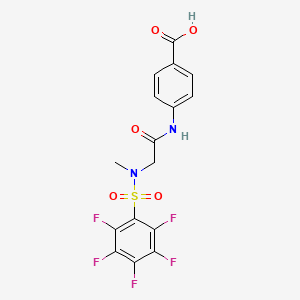
Stat3-IN-26
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stat3-IN-26 is a ligand for the target protein STAT3, which is involved in various biological processes, including cell proliferation, survival, differentiation, and angiogenesis . STAT3 is a transcription factor that plays a crucial role in cancer development and progression, making it a promising target for therapeutic interventions .
Vorbereitungsmethoden
Stat3-IN-26 can be synthesized using various synthetic routes. One method involves the use of PROTAC (Proteolysis Targeting Chimera) technology, where this compound acts as a ligand for the target protein STAT3 in PROTAC STAT3 degrader-3 . The synthetic route typically involves the following steps:
Formation of the ligand: The ligand for STAT3 is synthesized using specific reagents and conditions.
Coupling with PROTAC: The ligand is then coupled with a PROTAC molecule to form the final compound.
Analyse Chemischer Reaktionen
Stat3-IN-26 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
Stat3-IN-26 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: This compound is used to inhibit the STAT3 signaling pathway, which is crucial in cancer development and progression.
Drug Development: It is used in the development of new therapeutic agents targeting STAT3.
Biological Studies: This compound is used to study the role of STAT3 in various biological processes, including cell proliferation, survival, and differentiation.
Wirkmechanismus
Stat3-IN-26 exerts its effects by targeting the STAT3 protein. STAT3 is a transcription factor that, when activated, translocates to the nucleus and promotes the transcription of genes involved in cell proliferation, survival, and angiogenesis . This compound inhibits the activation of STAT3, thereby preventing the transcription of these genes and inhibiting cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Stat3-IN-26 is unique compared to other similar compounds due to its specific targeting of the STAT3 protein. Similar compounds include:
This compound stands out due to its high specificity and effectiveness in targeting STAT3, making it a valuable tool in cancer research and drug development .
Eigenschaften
Molekularformel |
C16H11F5N2O5S |
|---|---|
Molekulargewicht |
438.3 g/mol |
IUPAC-Name |
4-[[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H11F5N2O5S/c1-23(6-9(24)22-8-4-2-7(3-5-8)16(25)26)29(27,28)15-13(20)11(18)10(17)12(19)14(15)21/h2-5H,6H2,1H3,(H,22,24)(H,25,26) |
InChI-Schlüssel |
OCIJQEBSIRWRHX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)NC1=CC=C(C=C1)C(=O)O)S(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-cyclopropyl-N-[[2-methoxy-3-[[4-(4-methylsulfonylpiperazine-1-carbonyl)phenyl]methoxy]phenyl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B12364326.png)
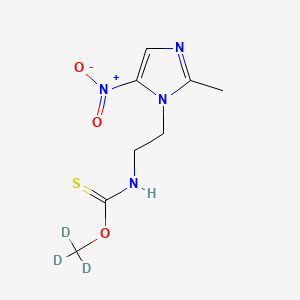
![N-(3-fluorophenyl)-1-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-methylpyrazole-3-carboxamide](/img/structure/B12364330.png)

![dipotassium;[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12364338.png)
![2,6-difluoro-N-[2-fluoro-3-[5-[2-[(6-morpholin-4-ylpyridin-3-yl)amino]pyrimidin-4-yl]-2-propan-2-yl-1,3-thiazol-4-yl]phenyl]benzenesulfonamide](/img/structure/B12364345.png)
![tripotassium;(2Z)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12364350.png)
![(1R,10R)-N-[(4-chlorophenyl)methyl]-N-methyl-13-(4-nitrophenyl)sulfonyl-12-oxa-4,5,8,13-tetrazatricyclo[8.2.1.02,7]trideca-2,4,6-trien-3-amine](/img/structure/B12364354.png)
